1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one
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Overview
Description
1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12ClNO It is characterized by the presence of an amino group, a chloromethyl group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-(chloromethyl)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-(methyl)phenyl)propan-2-one: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one: Contains a bromomethyl group instead of a chloromethyl group, leading to variations in chemical behavior and applications.
Uniqueness
1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one is unique due to the presence of both an amino group and a chloromethyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[3-amino-4-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
PJQUSYYCUNZARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)CCl)N |
Origin of Product |
United States |
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